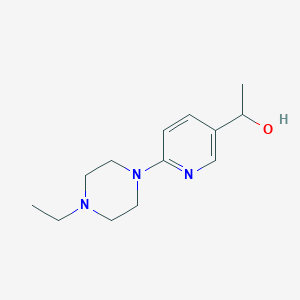
2-(Benzyloxy)-1-bromo-6-chloronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-1-bromo-6-chloronaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a benzyloxy group at the second position, a bromine atom at the first position, and a chlorine atom at the sixth position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-bromo-6-chloronaphthalene typically involves a multi-step process. One common method is the bromination of 2-(Benzyloxy)-6-chloronaphthalene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-bromo-6-chloronaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of 2-(Benzyloxy)-1-amino-6-chloronaphthalene or 2-(Benzyloxy)-1-thio-6-chloronaphthalene.
Oxidation: Formation of 2-(Benzyloxy)-1-bromo-6-chloronaphthaldehyde or 2-(Benzyloxy)-1-bromo-6-chloronaphthoic acid.
Reduction: Formation of 2-(Benzyloxy)-1,6-dihydronaphthalene.
Scientific Research Applications
2-(Benzyloxy)-1-bromo-6-chloronaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-bromo-6-chloronaphthalene involves its interaction with specific molecular targets. For instance, it can act as an electrophile in substitution reactions, where it forms a covalent bond with nucleophilic sites on target molecules . The pathways involved include the formation of reactive intermediates that facilitate the substitution or addition reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)-1-bromo-6-fluoronaphthalene
- 2-(Benzyloxy)-1-chloro-6-bromonaphthalene
- 2-(Benzyloxy)-1-iodo-6-chloronaphthalene
Uniqueness
The presence of both bromine and chlorine atoms allows for selective functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C17H12BrClO |
|---|---|
Molecular Weight |
347.6 g/mol |
IUPAC Name |
1-bromo-6-chloro-2-phenylmethoxynaphthalene |
InChI |
InChI=1S/C17H12BrClO/c18-17-15-8-7-14(19)10-13(15)6-9-16(17)20-11-12-4-2-1-3-5-12/h1-10H,11H2 |
InChI Key |
FHVNOKGSALHBFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=C(C=C2)C=C(C=C3)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


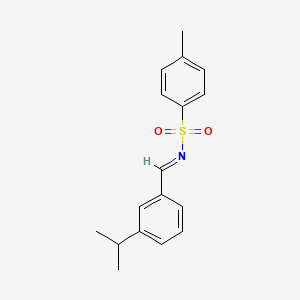
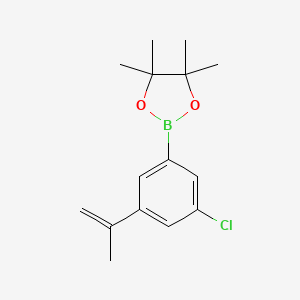
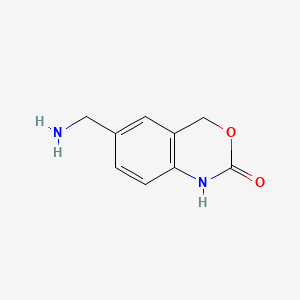

![2-[(1-Adamantylcarbonyl)amino]-4-amino-4-oxobutanoic acid](/img/structure/B13648456.png)
![Methyl 1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-3-carboxylate](/img/structure/B13648464.png)
![3-Bromo-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13648466.png)

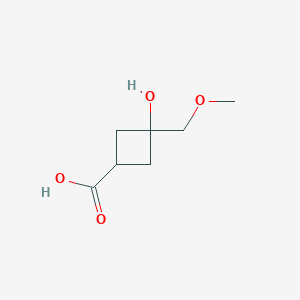


![(3R,5S,8S)-8-cyclohexyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-18-methoxy-13,13-dimethyl-22-(methylamino)-7,10-dioxo-2,11-dioxa-6,9,21-triazatetracyclo[15.6.2.1^{3,6.0^{20,24]hexacosa-1(23),17(25),18,20(24),21-pentaene-5-carboxamide](/img/structure/B13648506.png)
